
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CPOP, is a cyclic amide compound derived from cyclobutane and pyrrolidine. It is a highly versatile molecule and is used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. CPOP has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is not yet fully understood. However, it is believed that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide interacts with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides. Specifically, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. Specifically, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. In addition, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One of the main advantages of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is its high versatility, which allows it to be used in a variety of scientific applications. Additionally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, making it an ideal candidate for various experiments. However, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has some limitations, such as its relatively low solubility in water and its relatively low stability in the presence of acids and bases.
Zukünftige Richtungen
The future directions for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide are numerous. One potential direction is the development of new synthesis methods for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide. Additionally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be further studied to understand its biochemical and physiological effects, as well as its potential applications in drug discovery and chemical synthesis. Furthermore, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be used to develop new drug targets and to facilitate the synthesis of novel drugs. Finally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
Synthesemethoden
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can be synthesized through a variety of methods, including the cyclization of cyclopropyl pyrrolidine and the condensation of cyclobutylcarboxylic acid with pyrrolidine. The cyclization of cyclopropyl pyrrolidine involves the reaction of cyclopropyl pyrrolidine with a base such as sodium hydroxide or potassium hydroxide. The reaction of cyclobutylcarboxylic acid with pyrrolidine involves the addition of cyclobutylcarboxylic acid to pyrrolidine in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used to identify novel drug targets, as well as to facilitate the synthesis of novel drugs. In chemical synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used to study enzyme-substrate interactions, as well as to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-6-9(7-14(11)10-4-5-10)13-12(16)8-2-1-3-8/h8-10H,1-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGMKWOZMUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
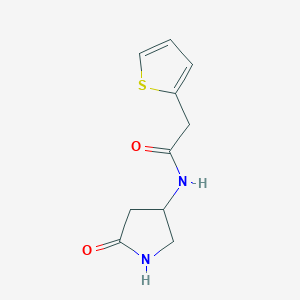
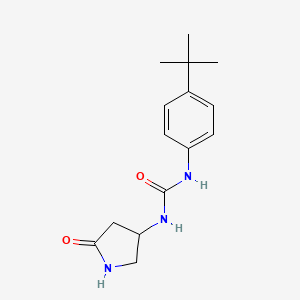
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
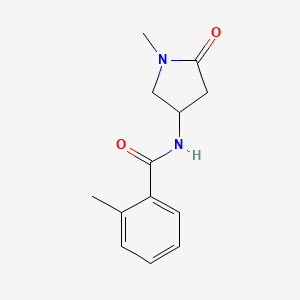
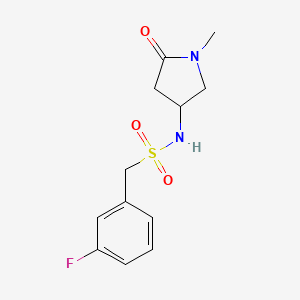
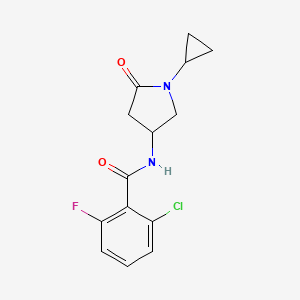
![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)
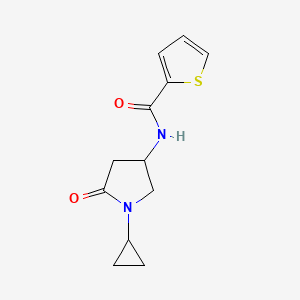
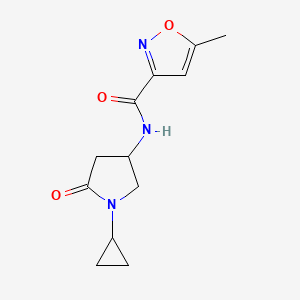
![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)